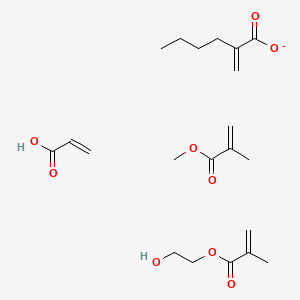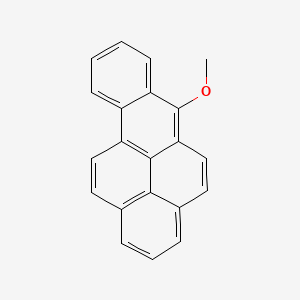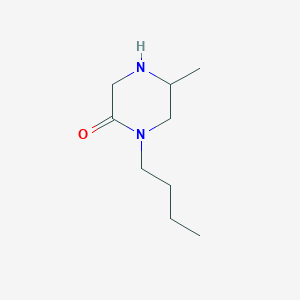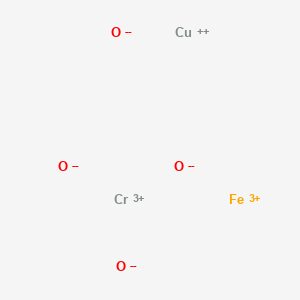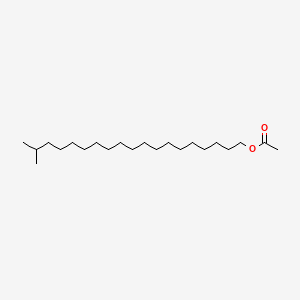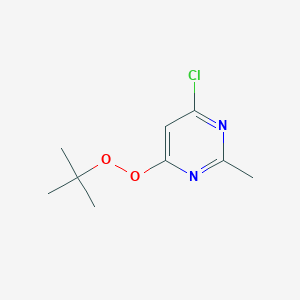
4-tert-Butylperoxy-6-chloro-2-methyl-pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-Butylperoxy-6-chloro-2-methyl-pyrimidine is a chemical compound with the molecular formula C9H13ClN2O2 and a molecular weight of 216.66 g/mol It is characterized by the presence of a tert-butylperoxy group, a chloro substituent, and a methyl group attached to a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butylperoxy-6-chloro-2-methyl-pyrimidine typically involves the reaction of 6-chloro-2-methylpyrimidine with tert-butyl hydroperoxide in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 50-80°C)
Solvent: Common solvents such as dichloromethane or toluene
Catalyst: Acidic or basic catalysts to facilitate the reaction
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
4-tert-Butylperoxy-6-chloro-2-methyl-pyrimidine can undergo various chemical reactions, including:
Oxidation: The tert-butylperoxy group can participate in oxidation reactions, potentially forming radicals.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Reduction: The compound can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or other peroxides under mild conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Oxidation: Formation of radicals or oxidized derivatives.
Substitution: Formation of substituted pyrimidines with different functional groups.
Reduction: Formation of reduced pyrimidine derivatives.
Aplicaciones Científicas De Investigación
4-tert-Butylperoxy-6-chloro-2-methyl-pyrimidine has several scientific research applications:
Medicine: Investigated for its potential use in drug development, particularly in designing compounds with specific biological activities.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-tert-Butylperoxy-6-chloro-2-methyl-pyrimidine involves the generation of radicals through the decomposition of the tert-butylperoxy group. These radicals can interact with molecular targets, leading to various chemical transformations. The chloro and methyl groups on the pyrimidine ring can influence the reactivity and selectivity of the compound in different reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 4-tert-Butylperoxy-6-chloro-2-methyl-pyridine
- 4-tert-Butylperoxy-6-chloro-2-methyl-benzene
Uniqueness
4-tert-Butylperoxy-6-chloro-2-methyl-pyrimidine is unique due to the combination of its tert-butylperoxy, chloro, and methyl groups attached to a pyrimidine ring. This specific arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H13ClN2O2 |
|---|---|
Peso molecular |
216.66 g/mol |
Nombre IUPAC |
4-tert-butylperoxy-6-chloro-2-methylpyrimidine |
InChI |
InChI=1S/C9H13ClN2O2/c1-6-11-7(10)5-8(12-6)13-14-9(2,3)4/h5H,1-4H3 |
Clave InChI |
BBGPBSSIZPCGEI-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC(=N1)Cl)OOC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


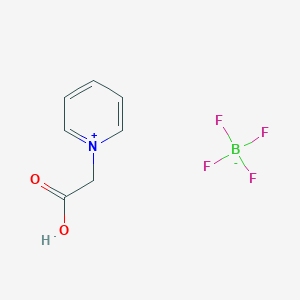
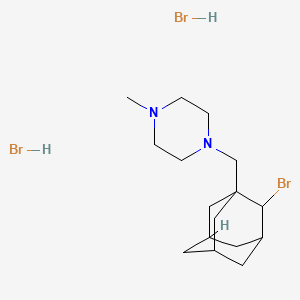
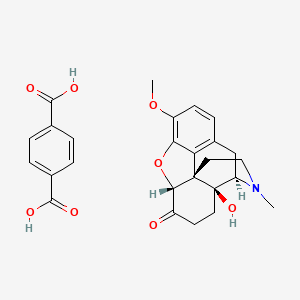
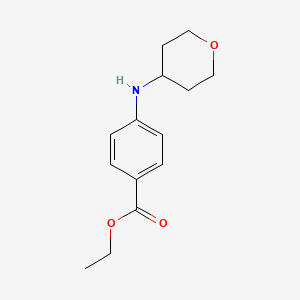
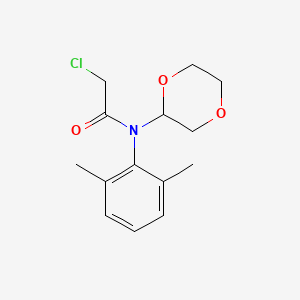
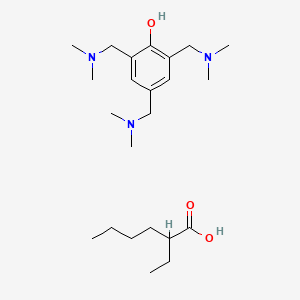
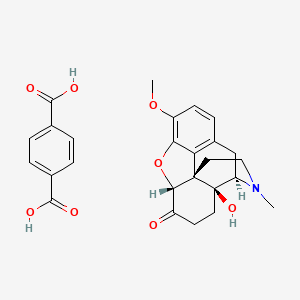
![barium(2+);2-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B13757728.png)
